BenchChemオンラインストアへようこそ!

Masitinib

Kinase Selectivity Lyn Inhibition Mast Cell Signaling

Masitinib (AB1010) is a phenylaminothiazole-type tyrosine kinase inhibitor that selectively targets c-Kit (IC50 = 200 nM), PDGFRα/β (IC50 = 540/800 nM), and Lyn kinase (IC50 = 510 nM). With 4.3-fold greater Lyn inhibition and 4.4-fold weaker ABL suppression compared to imatinib, it provides a cleaner pharmacological profile for kinase signaling studies. It demonstrates exceptional potency against exon 11 c-Kit mutants (V559D IC50 = 3.0 nM) and superior tolerability in imatinib-resistant GIST models. This compound is the preferred tool for mast cell degranulation, migration, and tumor microenvironment research where selective Lyn pathway interrogation is required. For research use only.

Molecular Formula C28H30N6OS
Molecular Weight 498.6 g/mol
CAS No. 790299-79-5
Cat. No. B1684524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMasitinib
CAS790299-79-5
Synonyms4-((4-methylpiperazin-1-yl)methyl)-N-(4-methyl-3-((4-(pyridin-3-yl)-1,3-thiazol-2-yl)amino)phenyl)benzamide
AB 1010
AB-1010
AB1010
kinavet CA-1
masatinib
masitinib
masitinib mesylate
masivet
Molecular FormulaC28H30N6OS
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC(=CS4)C5=CN=CC=C5
InChIInChI=1S/C28H30N6OS/c1-20-5-10-24(16-25(20)31-28-32-26(19-36-28)23-4-3-11-29-17-23)30-27(35)22-8-6-21(7-9-22)18-34-14-12-33(2)13-15-34/h3-11,16-17,19H,12-15,18H2,1-2H3,(H,30,35)(H,31,32)
InChIKeyWJEOLQLKVOPQFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOff-white to pale yellow solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Masitinib (CAS 790299-79-5) for Procurement: c-Kit/PDGFR/Lyn Inhibitor with Differentiated Kinase Selectivity Profile


Masitinib (AB1010) is a phenylaminothiazole-type tyrosine kinase inhibitor that selectively targets the stem cell factor receptor c-Kit (IC50 = 200±40 nM against recombinant human wild-type KIT) [1]. The compound also potently inhibits PDGFRα/β (IC50 = 540/800 nM) and the intracellular Src-family kinase Lyn (IC50 = 510±130 nM for Lyn B), with notably weak activity against ABL (recombinant IC50 = 1.20±0.34 µM) and c-Fms [1]. Orally bioavailable, masitinib exhibits a distinct kinase selectivity fingerprint compared to imatinib, characterized by enhanced Lyn inhibition and reduced off-target ABL suppression [1].

Why Masitinib Cannot Be Substituted with Imatinib, Sunitinib, or Midostaurin in Targeted Research Applications


Despite sharing c-Kit as a primary target, masitinib, imatinib, sunitinib, and midostaurin exhibit divergent kinase inhibition profiles, distinct binding modes, and markedly different clinical tolerability and mutational coverage. Masitinib demonstrates >4-fold greater potency against Lyn kinase compared to imatinib (IC50 510 nM vs 2200 nM) and substantially weaker ABL inhibition (IC50 1.2 µM vs 0.27 µM for imatinib) [1]. In imatinib-resistant GIST, masitinib-treated patients experienced significantly fewer severe adverse events than those receiving sunitinib (52% vs 91%, P = 0.008) [2]. Unlike midostaurin and avapritinib, masitinib shows weak activity against the D816V c-Kit mutant (IC50 ~5 µM), making it unsuitable for D816V-positive systemic mastocytosis [1]. These pharmacological differences preclude simple interchangeability; selection requires mutation-stratified, tolerability-driven, or target-pathway-specific criteria as quantified below.

Masitinib Quantitative Differentiation Evidence: Head-to-Head Comparative Data Versus Imatinib and Sunitinib


Lyn Kinase Inhibition: Masitinib Demonstrates 4.3-Fold Greater Potency Than Imatinib

Masitinib exhibits significantly enhanced inhibition of Lyn kinase relative to imatinib. Against recombinant Lyn B, masitinib achieved an IC50 of 510±130 nM, compared to 2200±100 nM for imatinib under parallel assay conditions [1]. This differential Lyn inhibition has functional consequences for mast cell biology and neuroinflammatory processes where Lyn serves as a key signaling node downstream of FcεRI and integrin activation.

Kinase Selectivity Lyn Inhibition Mast Cell Signaling Neuroinflammation

Functional Mast Cell Migration Inhibition: Masitinib Achieves 79.6% Suppression Versus 58.1% for Imatinib

In bone marrow-derived mast cell (BMMC) migration assays, masitinib produced significantly stronger inhibition of SCF-stimulated migration than imatinib. Treatment with 1.0 µM masitinib inhibited migration by 79.6% relative to control (p = 0.029), while imatinib under identical conditions achieved only 58.1% inhibition, with the difference reaching statistical significance (p = 0.029) [1]. This functional divergence occurs despite both compounds targeting wild-type KIT, suggesting that differential Lyn inhibition contributes mechanistically to enhanced mast cell suppression.

Mast Cell Biology Cell Migration SCF Signaling Inflammation

Clinical Tolerability in Imatinib-Resistant GIST: Severe Adverse Event Rate 52% for Masitinib Versus 91% for Sunitinib

In a prospective, multicenter, randomized open-label trial (n=44) comparing masitinib (12 mg/kg/day) to sunitinib (50 mg/day 4-weeks-on/2-weeks-off) in patients with advanced GIST after imatinib failure, patients receiving masitinib experienced significantly less toxicity. The occurrence of severe adverse events was 52% (12/23 patients) in the masitinib arm versus 91% (19/21 patients) in the sunitinib arm (P = 0.008) [1][2]. Median overall survival favored masitinib, with 53% of masitinib-treated patients alive at 24 months versus 0% in the sunitinib arm [2]. Nonfatal serious AEs occurred in 13% of masitinib patients versus 33% with sunitinib [1].

Clinical Tolerability GIST Adverse Events Second-Line Therapy

ABL Sparing Profile: Masitinib Exhibits 4.4-Fold Weaker ABL Inhibition Than Imatinib

In contrast to imatinib, which potently inhibits ABL as its canonical target, masitinib demonstrates markedly weaker ABL inhibition. Against recombinant ABL1, masitinib has an IC50 of 1.20±0.34 µM, compared to 0.27±0.13 µM for imatinib [1]. In cell-based assays, masitinib inhibited BCR-ABL-dependent proliferation with an IC50 of 2.8±0.8 µM [1]. This ABL-sparing profile is mechanistically linked to differences in the hydrogen-bonding network near the DFG motif, as revealed by molecular modeling [1].

Kinase Selectivity ABL Inhibition Off-Target Effects Safety Pharmacology

c-Kit Juxtamembrane Mutant Sensitivity: Masitinib Inhibits Exon 11 Mutants with Nanomolar Potency

Masitinib potently inhibits cell proliferation driven by juxtamembrane domain (exon 11) c-Kit mutations. In Ba/F3 cells, masitinib inhibited V559D mutant-driven proliferation with an IC50 of 3.0±0.1 nM, and Δ27 mutant-driven proliferation with an IC50 of 5.0±0.3 nM [1]. In HMC-1α155 and FMA3 mastocytoma cell lines carrying juxtamembrane KIT mutations, masitinib demonstrated IC50 values of approximately 10±1 nM and 30±1.5 nM, respectively [1]. In contrast, masitinib only weakly inhibited the D816V mutant (exon 17, kinase domain) with an IC50 of 5.0±2.0 µM [1], establishing a clear mutational specificity boundary.

c-Kit Mutations Exon 11 GIST Mastocytosis

Optimal Research and Industrial Application Scenarios for Masitinib Based on Quantitative Differentiation Evidence


Mast Cell Biology and Degranulation Studies Requiring Enhanced Lyn Pathway Suppression

Masitinib is the preferred c-Kit/PDGFR inhibitor for in vitro and in vivo mast cell research where functional suppression of degranulation, migration, and cytokine production is required. The compound's 4.3-fold greater Lyn kinase inhibition [1] and superior SCF-stimulated migration inhibition (79.6% vs 58.1% for imatinib) [1] provide quantifiably enhanced mast cell suppression. Applications include: bone marrow-derived mast cell (BMMC) functional assays; mast cell-tumor microenvironment co-culture studies; IgE/antigen-mediated degranulation models; and mast cell-dependent neuroinflammation research where Lyn and Fyn signaling contribute to pathology.

Imatinib-Resistant GIST Translational Models and Second-Line TKI Comparator Studies

Based on randomized clinical data showing superior tolerability (52% vs 91% severe AE rate, P = 0.008) and improved 24-month survival (53% vs 0%) compared to sunitinib in imatinib-resistant GIST [1][2], masitinib serves as a key reference compound for translational GIST research. Appropriate applications include: establishing imatinib-resistant GIST xenograft or PDX models for second-line therapy evaluation; comparative TKI tolerability studies in preclinical toxicology assessments; and investigating sequencing strategies where masitinib treatment before sunitinib yields survival advantage (HR = 0.27 for overall survival) [1].

Exon 11 (Juxtamembrane) c-Kit Mutant-Driven Disease Models (GIST, Mastocytosis)

Masitinib demonstrates exceptional potency against juxtamembrane domain c-Kit mutants (exon 11), with IC50 values of 3.0±0.1 nM for V559D and 5.0±0.3 nM for Δ27 in Ba/F3 cells, and 10-30 nM in mastocytoma cell lines HMC-1α155 and FMA3 [1]. This makes masitinib an optimal tool compound for research involving exon 11-mutant GIST (the most common GIST mutation class) and juxtamembrane-mutant mastocytosis models. The compound should not be used for D816V (exon 17) mutant models, where IC50 values exceed 5 µM [1]; midostaurin or avapritinib are appropriate comparators for those applications.

Kinase Selectivity Profiling and Off-Target ABL Minimization Studies

For experiments requiring selective c-Kit/PDGFR/Lyn pathway interrogation while minimizing confounding ABL inhibition, masitinib offers a cleaner pharmacological profile than imatinib. The compound's 4.4-fold weaker ABL inhibition (IC50 1.20 µM vs 0.27 µM for imatinib) [1] reduces the likelihood of ABL-mediated off-target effects. Applications include: kinase signaling network analysis where ABL activity may confound interpretation; comparative selectivity studies across type III receptor tyrosine kinase inhibitors; and safety pharmacology investigations correlating kinase inhibition fingerprints with observed toxicities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Masitinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.